(1-Methylpiperidin-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylpiperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H16N2·HCl. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl)methanamine hydrochloride typically involves the reaction of 4-piperidone with methylamine, followed by reduction and subsequent hydrochloride salt formation. One common method involves the reduction of 1-methylisonipecotamide with lithium aluminum hydride in tetrahydrofuran (THF) at 0°C to 66°C for 25 hours. The resulting product is then treated with aqueous sodium hydroxide and distilled water, followed by filtration and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
(1-Methylpiperidin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (1-Methylpiperidin-4-yl)methanamine dihydrochloride
- (1-Methyl-4-piperidinyl)methanamine
- (2-Chloropyridin-4-yl)methanamine hydrochloride
Uniqueness
(1-Methylpiperidin-4-yl)methanamine hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1185296-75-6 |
---|---|
Molecular Formula |
C7H17ClN2 |
Molecular Weight |
164.67 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-9-4-2-7(6-8)3-5-9;/h7H,2-6,8H2,1H3;1H |
InChI Key |
XEFFFJHYAWLMRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.